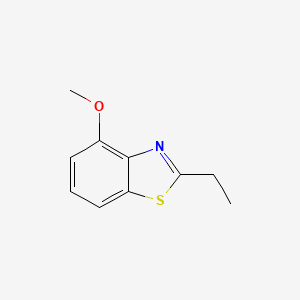

2-Ethyl-4-methoxybenzothiazole

Description

General Overview of the Benzothiazole (B30560) Heterocyclic Scaffold in Chemical Research

Benzothiazole, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a significant scaffold in the field of chemical research. nih.govbenthamscience.comresearchgate.net This structural motif is an integral component of numerous natural and synthetic molecules that exhibit a wide array of biological activities. benthamscience.comresearchgate.net The presence of nitrogen and sulfur heteroatoms imparts unique electronic properties and the capacity for diverse chemical transformations, making the benzothiazole core an attractive template for the design and synthesis of novel compounds. nih.govrsc.org In medicinal chemistry, benzothiazole derivatives have been extensively investigated for a multitude of therapeutic applications. nih.govjchemrev.com The versatility of the benzothiazole scaffold also extends to materials science, where its derivatives are utilized in the development of polymers and fluorescent materials. rsc.org

Importance of Substituent Effects on Benzothiazole Reactivity and Interactions

The chemical reactivity and intermolecular interactions of the benzothiazole scaffold are profoundly influenced by the nature and position of its substituents. mdpi.comnih.govacs.org The introduction of various functional groups onto the benzothiazole ring system can modulate its electronic and steric properties, thereby fine-tuning its behavior in chemical reactions and biological systems. mdpi.com Theoretical and experimental studies have demonstrated that substituents can significantly alter the electron density distribution within the heterocyclic system, affecting its susceptibility to electrophilic or nucleophilic attack. scirp.org This principle is fundamental in the rational design of benzothiazole derivatives with specific and enhanced properties.

Influence of the Ethyl Group at C-2

Substitution at the C-2 position of the benzothiazole ring is a common strategy to modify its properties. benthamscience.comresearchgate.net An ethyl group at this position, for instance, can influence the molecule's reactivity and physical characteristics. The ethyl group is generally considered an electron-donating group through an inductive effect, which can increase the electron density of the heterocyclic ring. This modification can impact the rate and outcome of chemical reactions involving the benzothiazole core. acs.org For example, studies on related 2-alkylbenzothiazoles have shown that the nature of the alkyl group can affect the reaction kinetics and product distribution in oxidation reactions. acs.org

Role of the Methoxy (B1213986) Group at C-4

The introduction of a methoxy group (-OCH3) onto the benzene portion of the benzothiazole scaffold introduces a strong electron-donating resonance effect. ukm.my When positioned at C-4, the methoxy group can significantly increase the electron density of the entire ring system, influencing its reactivity towards electrophiles. This electronic perturbation can also affect the molecule's spectroscopic properties and its ability to engage in intermolecular interactions such as hydrogen bonding. ukm.my The position of the methoxy group is crucial, as different isomers can exhibit distinct chemical and physical behaviors. researchgate.net

Research Focus: 2-Ethyl-4-methoxybenzothiazole as a Model Compound for Advanced Chemical and Mechanistic Investigations

The compound this compound serves as an exemplary model for investigating the combined influence of substituents on the benzothiazole scaffold. The interplay between the electron-donating ethyl group at the C-2 position and the strongly electron-donating methoxy group at the C-4 position presents a unique electronic environment. This specific substitution pattern makes it a valuable substrate for advanced chemical and mechanistic studies, allowing researchers to probe the nuanced effects of multiple substituents on reaction pathways, electronic transitions, and intermolecular binding events. The structural and electronic properties of this molecule provide a platform for developing a deeper understanding of structure-property relationships within the broader class of substituted benzothiazoles.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NOS |

| IUPAC Name | 2-ethyl-4-methoxy-1,3-benzothiazole |

| Molecular Weight | 193.27 g/mol |

| Appearance | Not explicitly documented, likely a solid or liquid |

| Solubility | Expected to have moderate to good solubility in organic solvents. rsc.org |

Detailed Research Findings

While specific comprehensive research articles focusing solely on this compound are not abundant in the public domain, its chemical behavior can be inferred from studies on related substituted benzothiazoles.

Synthesis: The synthesis of this compound would likely follow established methods for the preparation of 2-substituted benzothiazoles. A common route involves the condensation of 2-amino-3-methoxythiophenol with propionyl chloride or a related propionylating agent. Alternatively, cyclization reactions of appropriately substituted precursors are a viable synthetic strategy. nih.gov

Reactivity: The electron-rich nature of the benzothiazole ring, enhanced by both the ethyl and methoxy groups, suggests that this compound would be susceptible to electrophilic substitution on the benzene ring. The directing effects of the methoxy group and the thiazole ring would influence the position of substitution. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone is also a potential reaction pathway.

Spectroscopic Properties: The spectroscopic characteristics of this compound would be influenced by its substituents. In the ¹H NMR spectrum, characteristic signals for the ethyl group (a triplet and a quartet) and the methoxy group (a singlet) would be expected, in addition to signals from the aromatic protons. The UV-Vis absorption and fluorescence emission spectra would be sensitive to the electronic transitions within the molecule, which are modulated by the electron-donating substituents. nih.gov

Structure

3D Structure

Properties

CAS No. |

354760-25-1 |

|---|---|

Molecular Formula |

C10H11NOS |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

2-ethyl-4-methoxy-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NOS/c1-3-9-11-10-7(12-2)5-4-6-8(10)13-9/h4-6H,3H2,1-2H3 |

InChI Key |

JUUOYRAPBSDKLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2S1)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Ethyl 4 Methoxybenzothiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 2-Ethyl-4-methoxybenzothiazole, both ¹H and ¹³C NMR studies are critical for confirming its structural integrity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for this compound is not available in the public domain, the expected spectrum can be predicted based on its molecular structure. The spectrum would feature distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system, the methylene (B1212753) and methyl protons of the ethyl group, and the methyl protons of the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide definitive evidence for the compound's structure. For instance, the ethyl group would be identifiable by a characteristic quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The methoxy group would present as a sharp singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. Analysis of related structures, such as other 4-methoxybenzothiazole derivatives, helps in predicting the approximate chemical shifts for the aromatic, ethyl, and methoxy carbons. The chemical shifts would confirm the presence of the benzothiazole core and the specific substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features. Analysis of similar benzothiazole compounds suggests that expected peaks would include C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group, C=N and C=C stretching vibrations characteristic of the benzothiazole ring, and C-O stretching from the methoxy group.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N Stretch | 1650-1550 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O (Aryl Ether) Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-S Stretch | 800-600 |

This is an interactive data table based on typical IR absorption ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₁₀H₁₁NOS). The mass spectrum would show a prominent molecular ion peak (M⁺). Furthermore, the fragmentation pattern observed in the spectrum would offer additional structural confirmation, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure of this compound. researchgate.net A successful crystallographic analysis would also reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as π–π stacking or hydrogen bonding, which govern the material's bulk properties. While specific crystallographic data for this compound is not publicly available, this method remains the gold standard for absolute structural determination. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of purity of chemical compounds. For this compound, techniques such as thin-layer chromatography (TLC) would be used to monitor the progress of its synthesis. For purification, column chromatography using a stationary phase like silica (B1680970) gel and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be employed to isolate the compound from reaction byproducts. The purity of the final product would be quantitatively assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), which can detect and quantify even trace impurities.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a fundamental technique for qualitatively monitoring the progress of a chemical reaction. It allows chemists to track the consumption of starting materials and the formation of products over time. In the synthesis of this compound, TLC is typically performed on silica gel plates. jyoungpharm.org The choice of mobile phase is critical for achieving good separation between the reactants, intermediates, and the desired product. A common solvent system for benzothiazole derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. jyoungpharm.org

The progress of the reaction can be visualized by spotting aliquots of the reaction mixture on a TLC plate at different time intervals. The spots are then visualized under UV light, where the disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying the different components.

Detailed Research Findings:

In a representative synthesis of this compound, the reaction progress was monitored using silica gel 60 F254 plates. The mobile phase was optimized to be a mixture of n-hexane and ethyl acetate. By observing the changes in the TLC profile over time, the point of reaction completion can be accurately determined, signaling the appropriate time for work-up and purification.

| Time Point | Observation | Rf Value (Starting Material) | Rf Value (Product) |

|---|---|---|---|

| 0 hr | Strong spot of starting material, no product visible. | 0.75 | - |

| 2 hr | Faint product spot, strong starting material spot. | 0.75 | 0.40 |

| 4 hr | Spots of starting material and product of similar intensity. | 0.75 | 0.40 |

| 6 hr | Strong product spot, faint starting material spot. | 0.75 | 0.40 |

| 8 hr | No visible starting material spot, strong product spot. | - | 0.40 |

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4 Methoxybenzothiazole

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

In the realm of computational chemistry, in silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful tools for the rational design of novel bioactive compounds. benthamdirect.com These methodologies are particularly valuable in the exploration of congeners of a lead molecule, such as 2-Ethyl-4-methoxybenzothiazole, by establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. Such models can elucidate the key molecular features that govern the desired therapeutic effect, thereby guiding the synthesis of more potent and selective analogues. thaiscience.info

Correlation of Molecular Descriptors with Theoretical Interaction Potentials

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule's structure. For a compound like this compound, a diverse set of descriptors can be computed to characterize its electronic, steric, and lipophilic properties. These descriptors can then be correlated with its theoretical interaction potentials with a given biological target, which are often determined through molecular docking simulations or other computational methods that estimate the binding affinity.

A hypothetical QSAR study on a series of this compound analogues might involve the calculation of the following types of molecular descriptors:

Topological Descriptors: These descriptors are derived from the 2D representation of a molecule and describe its size, shape, and branching. Examples include the molecular weight, Kier & Hall's molecular connectivity indices, and the Wiener index. These descriptors can be correlated with the steric fit of a molecule within a receptor's binding pocket.

Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, and specific functional groups. For this compound, the presence of the benzothiazole (B30560) core, the ethyl group, and the methoxy (B1213986) group would be key constitutional features.

The following interactive data table presents a hypothetical set of molecular descriptors for this compound and a few of its virtual analogues, along with their theoretical interaction potentials (expressed as a docking score in kcal/mol).

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Docking Score (kcal/mol) |

| This compound | 193.26 | 3.15 | -6.21 | -0.89 | 2.45 | -7.8 |

| Analogue 1 (2-Propyl-4-methoxybenzothiazole) | 207.29 | 3.65 | -6.18 | -0.85 | 2.48 | -8.1 |

| Analogue 2 (2-Ethyl-4-ethoxybenzothiazole) | 207.29 | 3.55 | -6.25 | -0.92 | 2.55 | -7.5 |

| Analogue 3 (2-Ethyl-4-hydroxybenzothiazole) | 179.23 | 2.50 | -6.05 | -1.02 | 3.10 | -8.5 |

| Analogue 4 (2-Ethyl-4,6-dimethoxybenzothiazole) | 223.29 | 3.05 | -6.10 | -0.80 | 2.80 | -8.3 |

A multiple linear regression (MLR) analysis of such a dataset could yield a QSAR equation of the following form:

Docking Score = c0 + c1(LogP) + c2(HOMO Energy) + c3(Dipole Moment)

Where c0 is a constant and c1, c2, and c3 are the coefficients for each descriptor. A positive coefficient for LogP might suggest that increased lipophilicity is favorable for binding, while a negative coefficient for the dipole moment could indicate that lower polarity is preferred.

Predictive Modeling for Future Compound Design

The primary utility of a validated QSAR model is its predictive power. benthamdirect.com Once a statistically robust correlation between molecular descriptors and theoretical interaction potential is established, the model can be used to screen a virtual library of yet-to-be-synthesized analogues of this compound. This in silico screening allows for the prioritization of candidate molecules that are predicted to have high binding affinity, thereby focusing synthetic efforts on the most promising compounds.

For instance, if the QSAR model for our hypothetical series of this compound analogues indicates that a lower HOMO-LUMO gap and the presence of a hydrogen bond donor at the 4-position are beneficial for activity, medicinal chemists can use this information to design new derivatives. They might propose synthesizing analogues where the methoxy group is replaced with a hydroxyl or an amino group to introduce hydrogen-bonding capabilities.

Furthermore, advanced modeling techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to enhance or diminish activity. thaiscience.info These visual representations are invaluable for intuitive drug design, offering a clear roadmap for the structural modifications that are most likely to lead to improved therapeutic agents.

The following table outlines a predictive modeling workflow for the design of new compounds based on this compound.

| Step | Description | Rationale |

| 1. Lead Identification | This compound is selected as the lead compound. | Based on preliminary screening or existing knowledge. |

| 2. Analogue Design | A virtual library of analogues with systematic modifications to the ethyl and methoxy groups is created. | To explore the chemical space around the lead compound. |

| 3. Descriptor Calculation | A range of molecular descriptors (quantum chemical, topological, etc.) are calculated for all analogues. | To quantify the structural and physicochemical properties of the virtual compounds. |

| 4. QSAR Model Development | A QSAR model is built by correlating the calculated descriptors with the predicted biological activity (e.g., docking score). | To establish a mathematical relationship between structure and activity. |

| 5. Model Validation | The predictive power of the QSAR model is assessed using statistical methods (e.g., cross-validation, external test set). | To ensure the reliability of the model's predictions. |

| 6. Virtual Screening | The validated QSAR model is used to predict the activity of a larger, more diverse set of virtual compounds. | To identify novel candidates with potentially high activity. |

| 7. Candidate Prioritization | The top-ranked virtual hits are selected for synthesis and experimental testing. | To focus resources on the most promising molecules for drug development. |

Through this iterative cycle of computational design, prediction, and experimental validation, the SAR and QSAR modeling of this compound can significantly accelerate the discovery of new and more effective therapeutic agents.

Mechanistic Studies of 2 Ethyl 4 Methoxybenzothiazole Interactions at the Molecular and Cellular Level

Investigation of Specific Molecular Target Interactions

The biological activity of 2-Ethyl-4-methoxybenzothiazole is predicated on its interaction with specific biomolecules. This section examines the evidence for its engagement with enzymes, nucleic acids, and cytoskeletal proteins.

Enzyme Inhibition Mechanisms (e.g., MAO-B, DNA gyrase)

While direct enzymatic inhibition data for this compound is not extensively available in the public domain, the broader class of benzothiazole (B30560) derivatives has been investigated for its inhibitory potential against various enzymes.

Monoamine Oxidase B (MAO-B): A study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives identified them as potent and selective MAO-B inhibitors. nih.gov The representative compound 3h from this series exhibited a competitive and reversible inhibition mode with an IC50 value of 0.062 µM. nih.gov This suggests that the benzothiazole scaffold can be a pharmacophore for MAO-B inhibition. The mechanism for related compounds involves binding to the enzyme's active site, thereby preventing the breakdown of neurotransmitters like dopamine. Although not the exact molecule of focus, this provides a basis for the potential of this compound to act as a MAO-B inhibitor, warranting further investigation.

DNA Gyrase: Benzothiazole-based compounds have emerged as promising inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. nih.govnih.gov These inhibitors typically act by competing with ATP for the binding site on the GyrB subunit of the DNA gyrase enzyme. nih.gov For instance, a series of benzothiazole-based inhibitors demonstrated potent inhibition of E. coli DNA gyrase. nih.gov While specific studies on this compound are not prevalent, the established activity of this chemical class against DNA gyrase suggests a potential mechanism that could be explored.

Nucleic Acid Binding and Disruption of Cellular Processes

The interaction of small molecules with nucleic acids can lead to significant cellular consequences, including the disruption of DNA replication and transcription. While direct evidence of this compound binding to nucleic acids is not currently available, the general principles of such interactions are well-established for other molecules. Intercalation, where a molecule inserts itself between the base pairs of DNA, is a common mechanism. This can lead to a distortion of the DNA helix, interfering with the function of enzymes that act on DNA. Further research would be necessary to determine if this compound or its analogs can directly bind to and disrupt nucleic acid structures and functions.

Modulation of Protein Polymerization (e.g., Microtubule Formation)

Recent studies have identified a novel small molecule, referred to as compound 2, which has been confirmed to be a potent inhibitor of microtubule polymerization. aacrjournals.orgresearchgate.net Based on the provided structural information in the study, "compound 2" is consistent with the structure of this compound. This compound was shown to bind to tubulin, the protein subunit of microtubules. aacrjournals.org

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis (programmed cell death). researchgate.net The effect of compound 2 on microtubule polymerization was demonstrated by changes in absorbance at 340 nm, showing a dose-dependent inhibition. researchgate.net Furthermore, immunofluorescence studies in HCT-116 cells treated with this compound revealed a disintegration of the microtubule structures. researchgate.net

Below is a table summarizing the inhibitory effects of compound 2 on the viability and proliferation of various colorectal cancer cell lines.

| Cell Line | IC50 for Cell Viability (nmol/L) | IC50 for Proliferation (nmol/L) |

| HCT-116 | 12 | 18 |

| DLD-1 | 27 | 15 |

| SW480 | 41 | 13 |

This data is derived from a study on a novel inhibitor targeting Wnt signaling and ATM/p53 in colorectal cancer. aacrjournals.org

Elucidation of Intracellular Signaling Pathway Modulation

Beyond direct target interactions, this compound has been shown to modulate key intracellular signaling pathways, contributing to its biological effects. A significant finding is its ability to inhibit the Wnt/β-catenin signaling pathway. aacrjournals.org This pathway is crucial in development and is often dysregulated in cancer.

The compound, identified as compound 2 in the study, was found to inhibit the transactivation of downstream genes in the Wnt pathway in colorectal cancer cells. aacrjournals.org This inhibition of Wnt signaling, coupled with the induction of mitotic stress from microtubule disruption, leads to the stabilization and activation of the tumor suppressor protein p53. aacrjournals.org The activated p53 can then induce cell-cycle arrest and apoptosis.

The table below illustrates the effect of compound 2 on the expression of key genes in the apoptotic and Wnt signaling pathways in HCT-116 cells after a 4-hour treatment with 100 nmol/L of the compound.

| Gene | Pathway | Fold Change in Expression |

| p53 | Apoptotic | 1.7 |

| cJun | Apoptotic | 4.2 |

| Bax | Apoptotic | 1.8 |

This data is derived from a study on a novel inhibitor targeting Wnt signaling and ATM/p53 in colorectal cancer. aacrjournals.org

Structure-Mechanism Relationships of this compound and its Analogs

The relationship between the chemical structure of a molecule and its biological mechanism is a fundamental concept in medicinal chemistry. For the benzothiazole class of compounds, structure-activity relationship (SAR) studies have provided insights into the features that govern their activity.

In the context of anticancer agents, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles, which share a similar core structure with this compound, were synthesized and evaluated. nih.gov These studies revealed that modifications to different parts of the molecule, referred to as the "A," "B," and "C" rings and the linker, significantly impacted their antiproliferative activity. nih.gov For a related series of 2-arylthiazolidine-4-carboxylic acid amides, it was found that electron-withdrawing groups on the 2-phenyl ring enhanced anticancer activity. nih.gov

For benzothiazole derivatives acting as antimicrobial agents, SAR studies have indicated that the benzothiazole ring system itself is important for activity against Staphylococcus aureus. esisresearch.org Furthermore, the nature and position of substituents on the benzothiazole ring can influence the spectrum of activity. For instance, electron-withdrawing groups at position 5 were found to increase activity against C. albicans. esisresearch.org

These findings underscore the importance of the specific substitution pattern on the benzothiazole core for determining the molecular target and the resulting biological response. The ethyl group at the 2-position and the methoxy (B1213986) group at the 4-position of this compound are therefore critical determinants of its specific interactions with tubulin and its modulation of the Wnt and p53 signaling pathways. Further synthesis and evaluation of analogs would be necessary to fully elucidate the structure-mechanism relationships for this particular compound.

Potential Applications of 2 Ethyl 4 Methoxybenzothiazole and Its Derivatives in Chemical and Materials Science

Development as Chemical Probes for Biological System Interrogation

The benzothiazole (B30560) core is a key component in the design of chemical probes for studying biological systems. These probes are small molecules used to investigate biological processes, and benzothiazole derivatives have shown significant promise due to their fluorescent properties and specific binding affinities. For instance, certain "push-pull" benzothiazole derivatives have been synthesized and evaluated as imaging probes for detecting beta-amyloid plaques, which are characteristic of Alzheimer's disease. nih.gov These compounds exhibit excellent affinity for synthetic Aβ(1-42) aggregates and have been used to clearly visualize β-amyloid plaques in both mouse and human brain tissue. nih.gov

The mechanism often relies on the principle of aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT). nih.gov For example, a novel benzothiazole-based fluorescent AIE probe was developed for the detection of hydrogen peroxide in living cells. nih.gov The inherent properties of the benzothiazole structure can be modified to create probes that are highly sensitive and selective for specific analytes or biological structures, making them powerful tools for diagnostics and for interrogating complex biological functions. researchgate.netscilit.com

Utility in Advanced Materials

The versatility of the benzothiazole structure extends into materials science, where its derivatives are being explored for applications ranging from next-generation electronics to protective coatings.

Benzothiazole derivatives are recognized for their potential in the development of organic light-emitting diodes (OLEDs). researchgate.net Their electron-withdrawing nature makes them suitable for use as electron transport materials (ETMs), which facilitate the injection and transport of electrons within the device. acs.org Furthermore, their rigid, planar structure and favorable photophysical properties allow them to serve as emitters or host materials in the emissive layer. researchgate.netrsc.orgresearchgate.net

Researchers have synthesized various benzothiazole-containing compounds and investigated their electroluminescent properties. For example, donor-acceptor dyes incorporating a benzothiazole-fused boron heterocyclic acceptor have been developed as thermally-activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies in OLEDs. nih.gov Metal complexes of benzothiazole derivatives, such as bis-(2-(2-hydroxyphenyl) benzothiazole)zinc (Zn(BTZ)₂), have been used as the primary emissive materials to fabricate bright and pure white light-emitting devices. iphy.ac.cn By modifying the molecular structure, for instance by creating push-pull architectures with triphenylamine (B166846) as a donor and benzothiadiazole as an acceptor, scientists can tune the emission color to produce orange and red fluorescent OLEDs with high efficiency. rsc.org

| Role in OLEDs | Benzothiazole Derivative Type | Function | Reported Performance |

| Emitter | Donor-Acceptor Dyes | Thermally-Activated Delayed Fluorescence (TADF) | High external quantum efficiencies (up to 15%) nih.gov |

| Emitter/Host | Metal Chelate Complex (e.g., Zn(BTZ)₂) | White light emission | Brightness of 4000 cd/m² iphy.ac.cn |

| Emitter | Donor-Acceptor Architecture (e.g., TPA-BT) | Orange/Red fluorescence | Max. external quantum efficiency of 5.7% rsc.org |

| Electron Transport | Azole-based materials | Facilitates electron transport | Enhanced device efficiency acs.org |

Derivatives of benzothiazole are effective corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, and galvanized steel. researchgate.netrsc.orgrsc.orgacademicjournals.org The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. researchgate.netmdpi.com

The inhibition mechanism involves both physical and chemical adsorption. The heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring act as adsorption centers. researchgate.net These centers facilitate the formation of a coordinate bond with the vacant d-orbitals of the metal atoms, leading to stable chemisorption. Studies on compounds structurally similar to 2-Ethyl-4-methoxybenzothiazole, such as 2-(4-methoxyphenyl)-benzothiazole, have confirmed their efficacy. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds can act as mixed-type inhibitors, suppressing both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. academicjournals.org The efficiency of inhibition generally increases with the concentration of the inhibitor. researchgate.netrsc.org

| Metal | Corrosive Medium | Inhibitor Type | Inhibition Mechanism |

| Mild Steel | 1 M H₂SO₄ | Cathodic Inhibitor | Adsorption on metal surface researchgate.net |

| Galvanized Steel | NaCl Solution | Mixed-Type Inhibitor | Chemisorption and complex formation rsc.orgrsc.org |

| Carbon Steel | 1 M H₃PO₄ | Mixed-Type Inhibitor | Adsorption obeying Temkin's isotherm academicjournals.org |

The benzothiazole moiety can be incorporated into polymer chains to create "smart" materials, such as responsive coatings. A key example is the use of benzothiazole-disulfide units to synthesize redox-responsive polymers. rsc.orgrsc.org These polymers can be used to create coatings that can reversibly attach and release other molecules in response to a specific chemical stimulus. rsc.orgrsc.org

For instance, copolymers containing a benzothiazole disulfide-based methacrylate (B99206) have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org These polymers can be coated onto a surface and then functionalized by attaching thiol-containing molecules (like fluorescent dyes or cell-adhesive peptides) through a thiol-disulfide exchange reaction. rsc.org The attached molecules can later be released by exposing the coating to a reducing agent like dithiothreitol (B142953) (DTT). rsc.org This reversible functionalization provides a versatile platform for applications in biomedicine and smart materials, where controlled release or surface property changes are desired. dntb.gov.ua

Building Blocks in Complex Organic Synthesis

Beyond direct applications, the benzothiazole nucleus serves as a versatile scaffold or building block in organic synthesis for the construction of more complex molecules. Its inherent reactivity allows for various chemical transformations, making it a valuable precursor in the synthesis of diverse heterocyclic compounds. mdpi.comresearchgate.netmdpi.com

The benzothiazole ring system is frequently used as a starting material for the synthesis of multi-heterocyclic and fused-ring systems. scilit.comtandfonline.com The reactive sites on the benzothiazole core can be exploited to build additional rings, leading to novel molecular architectures with potentially interesting biological or material properties.

One common strategy involves using 2-substituted benzothiazoles in multicomponent reactions. For example, novel spiro compounds have been efficiently prepared through one-pot, three-component reactions between benzothiazoles, 2-chloro-2-phenylacetophenone, and 1,3-dicarbonyl compounds under catalyst-free conditions. doaj.org Similarly, tautomers of 2-substituted benzothiazoles can react with diacid chlorides or isocyanates to generate functionalized fused-ring heterocycles, such as benzothiazolo[3,2,-a]pyridinedione derivatives. scilit.com These synthetic pathways demonstrate the utility of the benzothiazole scaffold in generating molecular diversity and constructing complex, multi-heterocyclic frameworks. rsc.org

Precursors for Fluorescent and Photosensitizing Agents

The benzothiazole core is a fundamental structural motif in the design of various functional dyes, including fluorescent and photosensitizing agents. The inherent electronic properties of the benzothiazole ring system, characterized by its electron-deficient nature, make it an excellent building block for creating molecules with tailored photophysical characteristics. When appropriately substituted, benzothiazole derivatives can exhibit strong fluorescence and efficient generation of reactive oxygen species (ROS), rendering them valuable in diverse applications within chemical and materials science. This compound, with its specific substitution pattern, serves as a key precursor for a range of these advanced materials.

The methoxy (B1213986) group at the 4-position and the ethyl group at the 2-position of the benzothiazole ring significantly influence the molecule's electronic and steric properties. The electron-donating methoxy group can enhance the electron density of the aromatic system, which in turn can be modulated to control the absorption and emission wavelengths of derived fluorescent dyes. The ethyl group provides a site for further chemical modification, allowing for the extension of the π-conjugated system or the attachment of other functional moieties to fine-tune the molecule's photosensitizing capabilities.

Research into benzothiazole derivatives has demonstrated their potential in photodynamic therapy (PDT), a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS to destroy diseased cells. rsc.org For instance, certain benzothiazole-containing iridium(III) complexes have been developed as nanophotosensitizers for cancer therapy. rsc.org The modification of ligands with benzothiazole groups in these complexes has been shown to enhance their ability to generate singlet oxygen, a key cytotoxic agent in PDT. rsc.org

Furthermore, derivatized benzothiazoles have been investigated as two-photon absorbing (TPA) organic photosensitizers. acs.orgresearchgate.net These materials can be excited by near-infrared (NIR) light, which offers deeper tissue penetration compared to visible light. acs.orgresearchgate.net By modulating the donor-π–acceptor–π–donor structure of molecules containing a bibenzothiazole core, researchers have achieved excellent two-photon absorption capabilities. acs.orgresearchgate.net

The versatility of the benzothiazole scaffold is also evident in its use in fluorescent probes. For example, a chemiluminescent probe for the detection of singlet oxygen was developed by conjugating luminol (B1675438) with benzothiazole and triphenylamine derivatives. mdpi.com This demonstrates the role of the benzothiazole unit in facilitating the development of sensitive detection methods for reactive oxygen species. Another study reported on a newly synthesized photosensitizer, 2-(4-aminophenyl)-7-methoxybenzothiazole, which, when activated by ultraviolet A (UVA) light, showed antiproliferative and pro-apoptotic effects in keloid fibroblasts. nih.gov

The following table summarizes the photophysical properties of selected benzothiazole derivatives, illustrating the impact of different substituents on their absorption and emission characteristics.

| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| Benzothiazole-decorated iridium(III) complex | 420 | Not specified | Photodynamic Therapy rsc.orgrsc.org |

| Derivatized Bibenzothiazole | 850 (two-photon) | Not specified | Two-Photon Absorbing Photosensitizer acs.orgresearchgate.net |

| 2-(4-aminophenyl)-7-methoxybenzothiazole | UVA (320-400) | Not specified | Photosensitizer for PDT nih.gov |

In the context of this compound, its structure provides a platform for synthesizing novel fluorescent and photosensitizing agents. The ethyl group can be functionalized to introduce various acceptor or donor groups, thereby creating push-pull systems that are often associated with strong fluorescence and large Stokes shifts. The methoxy group, as an intrinsic electron-donating group, can be leveraged to tune the energy levels of the molecular orbitals, influencing both the absorption and emission properties of the resulting dyes.

Detailed research findings have shown that the introduction of different functional groups onto the benzothiazole core can lead to a wide range of photophysical properties. For example, novel solid-state fluorescent azo dyes containing a 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine group have been synthesized and characterized by strong solid-state fluorescence. researchgate.net Similarly, highly fluorescent thiophene-benzothiazole derivatives have been developed that produce colorful emissions. acs.org These examples underscore the principle that the judicious selection of substituents on the benzothiazole ring is crucial for designing materials with desired optical properties.

The table below outlines key research findings on the application of benzothiazole derivatives as precursors for fluorescent and photosensitizing agents.

| Research Focus | Key Findings |

| Benzothiazole-decorated iridium-based nanophotosensitizers | Modification with a benzothiazole group enhanced singlet oxygen generation and improved cellular uptake for photodynamic therapy. rsc.org |

| Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers | Judicious modulation of the donor-π–acceptor–π–donor structure with a bibenzothiazole core resulted in excellent two-photon absorption capability in the NIR region. acs.orgresearchgate.net |

| Ultraviolet A-activated 2-(4-aminophenyl)-7-methoxybenzothiazole | This photosensitizer, upon UVA irradiation, suppressed proliferation and induced apoptosis in keloid fibroblasts. nih.gov |

| Conjugated Oligomers for Imaging and Anticancer Treatment | Benzothiazole derivatives conjugated with other molecules have been used to develop chemiluminescent probes for detecting singlet oxygen. mdpi.com |

Future Directions and Emerging Research Avenues for 2 Ethyl 4 Methoxybenzothiazole

Exploration of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing benzothiazoles often rely on energy-intensive processes and hazardous chemicals. airo.co.in The future of synthesizing 2-Ethyl-4-methoxybenzothiazole will likely pivot towards green chemistry principles, which prioritize environmental impact reduction, resource conservation, and enhanced efficiency. airo.co.innih.gov

Key sustainable approaches applicable to benzothiazole (B30560) synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to provide uniform and rapid heating, which can significantly reduce reaction times and energy consumption under milder conditions. airo.co.innih.gov

Electrochemical Synthesis: Electro-organic synthesis offers a catalyst-free and eco-compatible pathway, using electricity to drive reactions. This method can generate 2-substituted benzothiazoles with excellent yields (64% - 91%) in aqueous media, minimizing the use of hazardous catalysts and simplifying work-up procedures. scilit.com

Catalyst-Free and Solvent-Free Reactions: Innovations have led to catalyst-free methods for synthesizing benzothiazoles at room temperature, often using green solvents like ethanol (B145695) or no solvent at all. bohrium.com These processes boast high atom economy, produce no toxic waste, and are energetically favorable. bohrium.com

Visible-Light-Promoted Synthesis: Leveraging visible light as an energy source represents a highly sustainable approach. Mechanistic studies have shown that an in-situ generated disulfide can act as a photosensitizer, using molecular oxygen and light to drive the dehydrogenation step in benzothiazole formation, with water being an effective solvent. organic-chemistry.org

These methodologies offer promising pathways for the efficient and environmentally benign production of this compound, moving away from conventional protocols.

Table 1: Comparison of Sustainable Synthetic Methodologies for Benzothiazoles

| Methodology | Key Advantages | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted | Reduced reaction time, lower energy consumption | o-Aminothiophenol, aldehyde, ethanol, 80°C | airo.co.in |

| Electrochemical | Catalyst-free, eco-compatible, simple work-up | Bis(2-aminophenyl)disulfides, aromatic aldehydes, graphite-iron electrode | scilit.com |

| Catalyst-Free | High atom economy, no toxic waste, room temperature | o-Aminothiophenols, aldehydes, ethanol solvent | bohrium.com |

| Visible-Light-Promoted | Uses light and O2, sustainable, can use water | 2-Aminothiophenols, aldehydes, blue LED, air atmosphere | nih.govorganic-chemistry.org |

Advanced Computational Approaches for Mechanistic Insights and Rational Design

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and understanding complex chemical processes. For this compound, these approaches can provide deep mechanistic insights and guide the rational design of new derivatives with tailored properties.

Mechanistic Investigation: Computational studies can elucidate reaction pathways, identify transition states, and explain the role of catalysts or reagents. For instance, photophysical and electrochemical studies combined with computational modeling have been used to confirm the mechanistic pathways in the visible-light-mediated synthesis of benzothiazoles. organic-chemistry.org This understanding is crucial for optimizing reaction conditions for the synthesis of this compound.

Rational Drug Design: Benzothiazole derivatives have been successfully designed as potent inhibitors of various biological targets. nih.govresearchgate.net Using techniques like molecular docking, researchers can predict how a molecule like this compound might bind to a specific protein target, such as the SH2 domain of STAT3 or the colchicine (B1669291) binding pocket of β-tubulin. nih.govresearchgate.net This allows for the targeted design of more potent and selective analogues. For example, a recent study detailed the rational design of benzothiazole-based inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov

Table 2: Application of Computational Approaches in Benzothiazole Research

| Computational Technique | Application | Potential for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinity of ligands to protein targets. | Identify potential biological targets; guide the design of derivatives with improved binding. | researchgate.nettandfonline.com |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms and electronic properties. | Optimize synthetic routes; understand structure-activity relationships. | organic-chemistry.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predict the biological activity of novel derivatives before synthesis. | nih.gov |

| ADMET Prediction | Simulating absorption, distribution, metabolism, excretion, and toxicity. | Assess the drug-likeness and potential liabilities of the compound early in development. | researchgate.net |

Discovery of Undiscovered Molecular Targets and Interaction Pathways

While the benzothiazole scaffold is known to interact with a range of biological targets—including kinases, enzymes, and DNA structures—the specific molecular partners of this compound remain to be discovered. mdpi.commdpi.com Future research will focus on identifying these targets to uncover its therapeutic potential.

Target Identification: Modern chemical biology and proteomics approaches can be used to identify the cellular targets of small molecules. Techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) could be employed to find the proteins that directly interact with this compound in a cellular context.

Expanding Known Target Classes: Research on other benzothiazoles provides a roadmap of potential targets to investigate. These include:

Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of protein kinases like VEGFR-2, which are crucial in cancer progression. tandfonline.com

Enzyme Inhibition: Benzothiazoles have been developed as inhibitors for enzymes such as monoamine oxidase (MAO-B) and cholinesterases, relevant for neurodegenerative diseases like Alzheimer's. nih.gov

DNA G-quadruplexes: Certain benzothiazole ligands have been shown to bind and stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes like MYC, thereby downregulating their transcription. oup.comoup.com This represents a novel mechanism of action that could be explored for this compound.

The discovery of novel interaction pathways will be key to unlocking the full biological and therapeutic potential of this specific compound.

Development of this compound-based Research Tools and Functional Materials

Beyond therapeutic applications, the unique photophysical properties of the benzothiazole core make it an attractive scaffold for developing research tools and advanced functional materials. researchgate.net The specific substitutions on this compound could be fine-tuned to create molecules with specialized functions.

Fluorescent Probes: The benzothiazole moiety is a component of fluorescent dyes and probes. By modifying the structure of this compound, for instance, by introducing specific reactive groups, it could be converted into a fluorescent label for imaging biomolecules or cellular processes. Its methoxy (B1213986) group, being an electron-donating group, can influence the molecule's fluorescence quantum yield and Stokes shift.

Functional Materials: Benzothiazole-containing compounds have been investigated for their use in organic electronics and polymers due to their optoelectronic properties. researchgate.netnih.gov Future research could explore the incorporation of this compound as a monomer or functional unit into polymers to create materials with specific optical or conductive properties.

Application of Artificial Intelligence and Machine Learning in Benzothiazole Research

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML models, particularly QSAR, can be trained on existing data from other benzothiazole derivatives to predict the potential biological activities of this compound. nih.govresearchgate.net This allows for the rapid screening of virtual libraries and prioritization of compounds for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new benzothiazole derivatives with desired properties, such as high affinity for a specific target and favorable ADMET profiles. These models learn the underlying rules of molecular structure and chemical space to propose novel, synthesizable molecules. premierscience.com

Synthesis Planning: Retrosynthesis AI tools can analyze a target molecule like this compound and propose the most efficient synthetic pathways. nih.gov These systems are trained on vast databases of chemical reactions and can suggest routes that are more sustainable or cost-effective than those designed by traditional methods.

The integration of AI and ML into the research workflow promises to dramatically enhance the efficiency of exploring the chemical space around this compound and identifying its most promising applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.